Technical Whitepaper: Physicochemical Profiling and Catalytic Cycloisomerization of Benzene,[3-(2-propynyloxy)-1-propenyl]- (CAS 110966-13-7)
Technical Whitepaper: Physicochemical Profiling and Catalytic Cycloisomerization of Benzene,[3-(2-propynyloxy)-1-propenyl]- (CAS 110966-13-7)
Executive Summary
Benzene,[3-(2-propynyloxy)-1-propenyl]-, widely recognized in the synthetic chemistry community as cinnamyl propargyl ether , is a highly versatile 1,6-enyne building block[1]. Bearing the CAS Registry Number 110966-13-7, this compound serves as a critical intermediate in transition-metal-catalyzed cycloisomerizations, enyne metathesis, and the synthesis of complex polycyclic frameworks[2]. This whitepaper provides an in-depth technical analysis of its structural properties, mechanistic pathways in metal-catalyzed skeletal rearrangements, and validated experimental protocols designed for researchers in drug development and advanced organic synthesis.
Physicochemical Profiling & Structural Analysis
Understanding the structural topology of cinnamyl propargyl ether is essential for predicting its reactivity in catalytic environments.
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CAS Registry Number: 110966-13-7[1]
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IUPAC Name: (E)-(3-(prop-2-yn-1-yloxy)prop-1-en-1-yl)benzene[3]
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Common Name: Cinnamyl propargyl ether[2]
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Molecular Formula: C12H12O[2]
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Molecular Weight: 172.22 g/mol [1]
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Structural Features: The molecule features a terminal alkyne (propargyl group) tethered via an ether linkage to a cinnamyl moiety (an internal alkene conjugated with a benzene ring). This specific 1,6-enyne topology is highly susceptible to π-activation by carbophilic Lewis acids (e.g., Pt(II), Au(I), Ru(II)), making it a privileged substrate for discovering novel skeletal rearrangements and synthesizing constrained oxygen-containing heterocycles[4][5].
Core Mechanistic Pathways: The 1,6-Enyne System
The reactivity of cinnamyl propargyl ether is defined by its capacity to undergo intramolecular enyne metathesis. When exposed to carbophilic transition metals, the alkyne is preferentially activated due to its higher π-basicity compared to the alkene.
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Platinum-Catalyzed Cycloisomerization: Upon coordination with PtCl2, the alkyne undergoes nucleophilic attack by the tethered alkene, generating a cyclopropyl platinacarbene intermediate[5][6]. Depending on the electronic nature of the substituents and the solvent, this intermediate undergoes a single-cleavage skeletal rearrangement. For cinnamyl propargyl ether, PtCl2 catalysis historically yields 7-phenyl-3-oxabicyclo[4.1.0]hept-4-ene, albeit with competing polymerization pathways due to the highly reactive nature of the terminal alkyne and the ether tether[5].
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Gold-Catalyzed Single-Cleavage Rearrangements: Gold(I) catalysts (e.g., JohnPhosAu(MeCN)SbF6) shift the reaction pathway. The presence of the ether tether and the cinnamyl group geometrically favors an endo-type single-cleavage rearrangement over the traditional exo-type, leading to the formation of six-membered oxacycles or specific Z-configured dienes[7]. The causality here lies in the stabilization of the transition state: the ether oxygen points away from the sterically bulky gold ligand, facilitating the endo-cyclization[7].
Transition-metal-catalyzed 1,6-enyne cycloisomerization pathway of cinnamyl propargyl ether.
Experimental Protocols & Methodologies
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The causality behind the reagent choices is explicitly detailed to aid troubleshooting and optimization.
Protocol A: Synthesis of Cinnamyl Propargyl Ether
Rationale: A Williamson ether synthesis is utilized. Sodium hydride (NaH) is chosen as the base to irreversibly deprotonate cinnamyl alcohol, driving the equilibrium forward. Propargyl bromide is used as the electrophile.
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Preparation: Flame-dry a 250 mL round-bottom flask under argon. Add anhydrous tetrahydrofuran (THF, 50 mL) to ensure a moisture-free environment, which prevents the premature hydrolysis of NaH.
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Deprotonation: Cool the flask to 0 °C. Carefully add NaH (60% dispersion in mineral oil, 1.2 equiv). Slowly add cinnamyl alcohol (1.0 equiv) dropwise. Self-Validation Step: The immediate evolution of H2 gas visually confirms the active formation of the alkoxide. Stir for 30 minutes until gas evolution completely ceases.
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Alkylation: Add propargyl bromide (80 wt% in toluene, 1.5 equiv) dropwise at 0 °C. Causality: The toluene solution is strictly used to stabilize the shock-sensitive propargyl bromide, preventing uncontrolled exothermic decomposition.
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Reaction & Workup: Warm the mixture to room temperature and stir for 4 hours. Quench carefully with saturated aqueous NH4Cl to neutralize unreacted NaH. Extract with diethyl ether (3 × 50 mL), wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate in vacuo.
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Purification: Purify via silica gel flash chromatography (Hexanes/Ethyl Acetate 95:5) to isolate the pure cinnamyl propargyl ether as a pale oil.
Protocol B: PtCl2-Catalyzed Cycloisomerization
Rationale: PtCl2 is selected as a mild, carbophilic Lewis acid that preferentially activates the alkyne without prematurely coordinating to the ether oxygen[5]. Toluene is used as a non-coordinating solvent to prevent competitive binding at the metal center.
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Setup: In an argon-filled glovebox, charge a Schlenk tube with PtCl2 (5 mol%).
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Solvent & Substrate Addition: Add anhydrous toluene (0.1 M relative to substrate) followed by cinnamyl propargyl ether (1.0 equiv).
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Thermal Activation: Heat the reaction mixture to 80 °C under an argon atmosphere. Causality: Elevated temperatures are required to overcome the activation energy barrier for the formation of the highly strained cyclopropyl platinacarbene intermediate[5].
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Monitoring & Isolation: Monitor via GC-MS or TLC. Upon complete consumption of the starting material, cool to room temperature, filter through a short pad of Celite to remove the metal catalyst, and concentrate. Purify the resulting 7-phenyl-3-oxabicyclo[4.1.0]hept-4-ene via chromatography.
Quantitative Data & Comparative Yields
The structural fate of cinnamyl propargyl ether is highly dependent on the catalyst system employed. Table 1 summarizes the divergent outcomes based on the choice of transition metal, highlighting the versatility of CAS 110966-13-7 in accessing different chemical spaces.
| Catalyst System | Reaction Conditions | Major Product Scaffold | Yield / Outcome | Ref |
| PtCl2 (5 mol%) | Toluene, 80 °C | 7-phenyl-3-oxabicyclo[4.1.0]hept-4-ene | 9% (Major side-reaction: Polymerization) | [5] |
| JohnPhosAu(MeCN)SbF6 | CH2Cl2, Room Temp | Endo-type single-cleavage oxacycle | Major product (Stereoconvergent) | [7] |
| RuCl2(p-cymene) dimer | Toluene, 80 °C | Alder-ene product | High conversion (Metathesis suppressed) | [4] |
| Hg(OTf)2 | CH3NO2/CH3CN (9:1), RT | Hydroxylative carbocyclization adduct | 85% | [8] |
Table 1: Comparative catalytic outcomes for the cycloisomerization of cinnamyl propargyl ether.
Conclusion & Future Perspectives
Benzene,[3-(2-propynyloxy)-1-propenyl]- (CAS 110966-13-7) is a quintessential substrate for exploring the boundaries of transition-metal-catalyzed 1,6-enyne cycloisomerizations. While early studies using platinum highlighted challenges with substrate polymerization[5], modern advancements in gold(I) catalysis have unlocked highly selective endo-type single-cleavage rearrangements[7]. For drug development professionals and synthetic chemists, mastering the divergent reactivity of this compound provides a blueprint for constructing complex, oxygen-containing polycyclic pharmacophores, such as the tricyclic core of the antitumor agent Roseophilin[4].
References
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Lookchem - Cas 107-19-7,Propargyl alcohol URL:[Link]
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Journal of the American Chemical Society (ACS) - An Asymmetric Synthesis of the Tricyclic Core and a Formal Total Synthesis of Roseophilin via an Enyne Metathesis URL:[Link]
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Organometallics (ACS) - PtCl2-Catalyzed Conversion of 1,6- and 1,7-Enynes to 1-Vinylcycloalkenes. Anomalous Bond Connection in Skeletal Reorganization of Enynes URL:[Link]
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National Institutes of Health (NIH / PMC) - Gold(I)-Catalyzed 1,6-Enyne Single-Cleavage Rearrangements: The Complete Picture URL:[Link]
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The Journal of Organic Chemistry (ACS) - Synthesis of Indenol- and Azulenol Derivatives via Platinum Dichloride-Catalyzed Intramolecular Hydroxy- or Alkoxycyclization of Cyclic Dienynes URL:[Link]
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